N-(4-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
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Overview
Description
N-(4-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a [1,3]-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the piperazine moiety: This step involves the reaction of the triazole intermediate with a piperazine derivative.
Attachment of the furan-2-carbonyl group: This can be done through an acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield a furanone derivative, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use as a pharmaceutical agent due to its triazole moiety, which is known for its antimicrobial and antifungal properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for its binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their diverse biological activities.
Piperazine derivatives: Commonly used in pharmaceuticals for their central nervous system activity.
Furan derivatives: Known for their aromatic properties and use in organic synthesis.
Uniqueness
N-(4-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is unique due to the combination of its structural features, which may confer specific biological activities and chemical reactivity not seen in other compounds.
Properties
IUPAC Name |
[4-[5-(4-chloroanilino)-2H-triazole-4-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O3/c19-12-3-5-13(6-4-12)20-16-15(21-23-22-16)18(27)25-9-7-24(8-10-25)17(26)14-2-1-11-28-14/h1-6,11H,7-10H2,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYUOELSKPGVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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